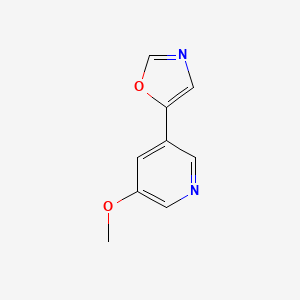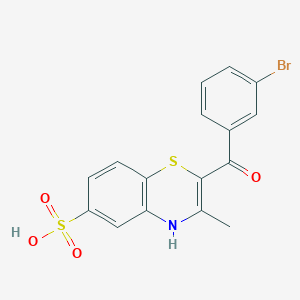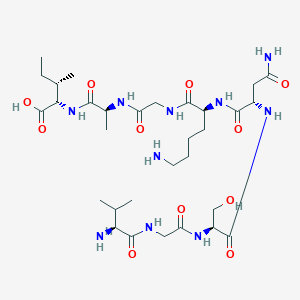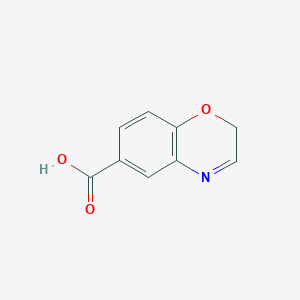![molecular formula C9H14O4 B14244571 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one CAS No. 189824-72-4](/img/structure/B14244571.png)
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one is a spiroacetal compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiroacetal framework is a common motif in many natural products, which often exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one typically involves the formation of the spiroacetal ring system. One common method is the stereoselective synthesis from d-glucose, which involves a series of glycosylation and ketalization reactions . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving high-throughput screening and computational modeling to identify the most efficient pathways .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the spiroacetal ring and the functional groups attached to it.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the spiroacetal framework .
Scientific Research Applications
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The spiroacetal ring system can interact with enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.5]decane: Another spiroacetal compound with a similar bicyclic structure but differing in the number of oxygen atoms in the ring.
2,8-Diazaspiro[4.5]decan-1-one: A spiro compound with nitrogen atoms in the ring, showing different reactivity and biological activity.
1,4,8-Trioxaspiro[4.5]decan-2-ylmethanamine: A related compound with an additional amine group, used in various chemical and biological studies.
Uniqueness
3,3-Dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one is unique due to its specific spiroacetal structure, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
189824-72-4 |
|---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3,3-dimethyl-1,2,4-trioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C9H14O4/c1-8(2)11-9(13-12-8)5-3-7(10)4-6-9/h3-6H2,1-2H3 |
InChI Key |
PRJHWVRDKVBGGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2(CCC(=O)CC2)OO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14244490.png)


![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)




![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)



![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)
